![molecular formula C24H27N3O4 B2774113 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide CAS No. 893981-87-8](/img/structure/B2774113.png)

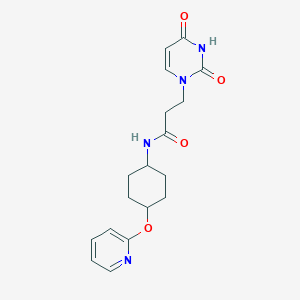

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide, also known as DEAEIOA, is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research has shown that derivatives of the indole family, such as the one , have been synthesized and evaluated for their anti-inflammatory and analgesic properties. For instance, Bhandari et al. (2010) designed hybrid molecules, including compounds structurally related to indoles, demonstrating significant anti-inflammatory, analgesic, and reduced gastrointestinal ulcerogenicity alongside promising nitric oxide releasing activity. These compounds indicate a potential for developing non-ulcerogenic anti-inflammatory drugs (Bhandari et al., 2010).

Antimicrobial Activity

Debnath and Ganguly (2015) synthesized and evaluated a series of indol-3-yl-oxoacetamides for their antibacterial and antifungal activities. Certain derivatives showed promising activity against pathogenic microorganisms, highlighting the potential of these compounds in antimicrobial research (Debnath & Ganguly, 2015).

Antioxidant and Neuroprotective Effects

A study by Pachón-Angona et al. (2019) focused on the synthesis of indol-3-yl-oxoacetamides hybrids as antioxidants and activators of the Nrf2 pathway, suggesting their utility in combating oxidative stress-related diseases like Alzheimer's. Some compounds exhibited potent antioxidant capacity and remarkable neuroprotective effects against cell death induced by oxidative stress (Pachón-Angona et al., 2019).

Potential as Cannabinoid Receptor Ligands

Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, including fluorinated derivatives, which showed potent and selective activity as cannabinoid receptor type 2 (CB2) ligands. This research opens up possibilities for the use of such compounds in the development of CB2 receptor-targeted therapies (Moldovan et al., 2017).

Photophysical Behavior

Bozkurt and Doğan (2018) investigated the photophysical properties of a 4-aza-indole derivative, revealing reverse solvatochromism behavior and high quantum yield across different solvents. These findings suggest applications in bio-analytical sensors, labeling agents, and optoelectronic devices (Bozkurt & Doğan, 2018).

properties

IUPAC Name |

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4/c1-4-26(5-2)22(28)16-27-15-18(17-11-7-9-13-20(17)27)23(29)24(30)25-19-12-8-10-14-21(19)31-6-3/h7-15H,4-6,16H2,1-3H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIXOVKZJVBQKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=CC=C3OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(but-2-en-1-yl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2774031.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B2774033.png)

![4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2774038.png)

![N-{[4-(dimethylsulfamoyl)phenyl]methyl}but-2-ynamide](/img/structure/B2774043.png)

![3-(3-(benzylcarbamoyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-1-yl)propyl acetate](/img/structure/B2774048.png)

![N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2774049.png)

![Methyl {[6-amino-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2774051.png)